molecular formula C20H28N2O5 B8721790 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (9S)- CAS No. 708273-34-1

1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (9S)-

Cat. No.: B8721790
CAS No.: 708273-34-1
M. Wt: 376.4 g/mol
InChI Key: MDTWVDPWLATSSK-DJZRFWRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxa-7-azaspiro[44]nonane-7-carboxylic acid, 9-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (9S)- is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (9S)- typically involves multiple steps. One common method includes the formation of the spirocyclic core followed by the introduction of the carboxylic acid and ester functionalities. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (9S)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (9S)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the development of new biochemical assays or as a probe in biological studies.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (9S)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (9S)- is unique due to its specific spirocyclic structure and the presence of multiple functional groups. This combination of features allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

708273-34-1

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

tert-butyl (9S)-9-(phenylmethoxycarbonylamino)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C20H28N2O5/c1-19(2,3)27-18(24)22-12-16(20(14-22)10-7-11-26-20)21-17(23)25-13-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,21,23)/t16-,20?/m0/s1

InChI Key

MDTWVDPWLATSSK-DJZRFWRSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C2(C1)CCCO2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCCO2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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